molecular formula C8H15NO2 B15259804 [2-(Aminomethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol

[2-(Aminomethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol

Cat. No.: B15259804
M. Wt: 157.21 g/mol
InChI Key: QVAXMGZXANGLJM-UHFFFAOYSA-N
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Description

[2-(Aminomethyl)-7-oxabicyclo[221]heptan-2-yl]methanol is a bicyclic compound that features an oxabicycloheptane core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the primary methods for synthesizing [2-(Aminomethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

[2-(Aminomethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen functionalities.

    Reduction: Reducing agents can be used to remove oxygen functionalities or introduce hydrogen atoms.

    Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [2-(Aminomethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its bicyclic structure makes it a useful probe for investigating the mechanisms of various biological processes.

Medicine

In medicinal chemistry, this compound has potential applications as a pharmacophore. Its unique structure can be exploited to design novel therapeutic agents targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the synthesis of polymers and materials with specific properties. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of [2-(Aminomethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    7-Oxabicyclo[2.2.1]heptane: This compound shares the oxabicycloheptane core but lacks the aminomethyl and hydroxyl groups.

    2-Azabicyclo[2.2.1]heptane: This compound features a nitrogen atom in the bicyclic structure, making it structurally similar but functionally different.

Uniqueness

The presence of both aminomethyl and hydroxyl groups in [2-(Aminomethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol makes it unique. These functional groups enhance its reactivity and potential for forming hydrogen bonds, which can be exploited in various chemical and biological applications.

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

[2-(aminomethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol

InChI

InChI=1S/C8H15NO2/c9-4-8(5-10)3-6-1-2-7(8)11-6/h6-7,10H,1-5,9H2

InChI Key

QVAXMGZXANGLJM-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(CC1O2)(CN)CO

Origin of Product

United States

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